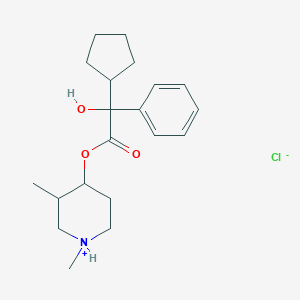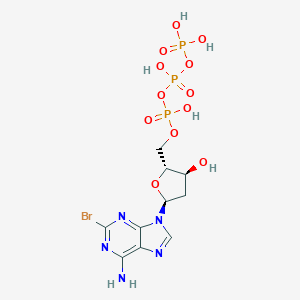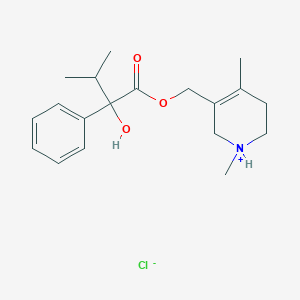
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is a complex organic compound It is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride typically involves the esterification of mandelic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid, which also forms the hydrochloride salt of the ester. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The purification of the final product is typically achieved through crystallization or distillation techniques.
化学反应分析
Types of Reactions
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Mandelic acid: The parent compound, known for its use in skincare and as an antibacterial agent.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used as a biomarker in medical diagnostics.
Uniqueness
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is unique due to its specific ester structure and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
101710-99-0 |
|---|---|
分子式 |
C19H28ClNO3 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
InChI 键 |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
规范 SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
同义词 |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


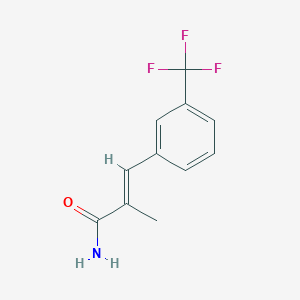
![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)
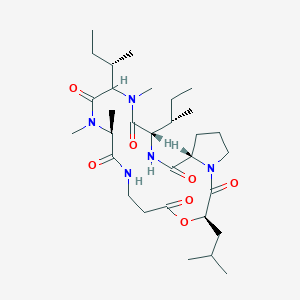

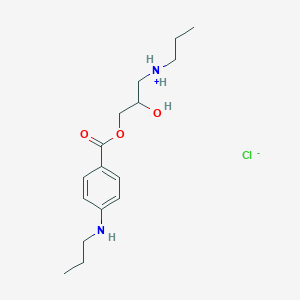
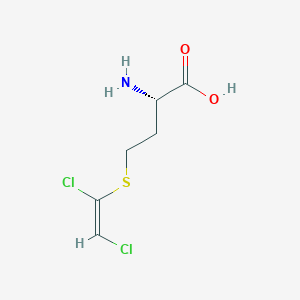
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
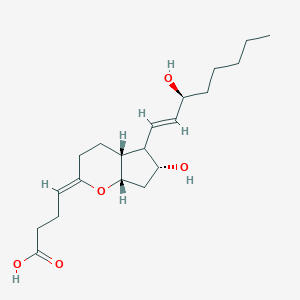
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
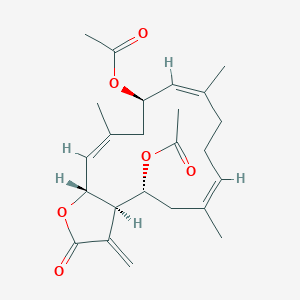

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma](/img/structure/B217420.png)
